molecular formula C20H20ClN5O2S B2696334 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 886964-24-5

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2696334
CAS No.: 886964-24-5
M. Wt: 429.92
InChI Key: IENRKPSAWRULJP-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O2S and its molecular weight is 429.92. The purity is usually 95%.
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Biological Activity

The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. With a complex structure that includes a triazine ring and multiple functional groups, this compound may exhibit significant pharmacological properties. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN5O2SC_{19}H_{18}ClN_{5}O_{2}S, with a molecular weight of approximately 415.9 g/mol. The presence of the triazine ring suggests that it may interact with various biological targets due to its electronic properties and structural characteristics .

PropertyValue
Molecular FormulaC19H18ClN5O2S
Molecular Weight415.9 g/mol
CAS Number886957-88-6

Antimicrobial Properties

Research indicates that compounds containing triazine rings often exhibit significant antimicrobial activities. For instance, derivatives of similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's unique combination of a thioether and an amide group may enhance its interaction with microbial enzymes or receptors, potentially leading to therapeutic effects .

In a comparative study, triazine derivatives demonstrated varying degrees of antibacterial activity. Some compounds were found to be equipotent to standard antibiotics like streptomycin at specific concentrations .

Antifungal Activity

The antifungal spectrum of triazine-based compounds is also noteworthy. Studies have shown that certain derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism often involves the disruption of ergosterol biosynthesis in fungal cell membranes, which is critical for their survival .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Similar triazine derivatives have been evaluated for their ability to reduce inflammation in murine models, indicating a potential pathway for therapeutic application in inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluated various triazine derivatives against bacterial strains at concentrations ranging from 50 to 100 ppm. The results indicated that certain derivatives exhibited comparable efficacy to established antibiotics .
  • Antifungal Activity :
    • In vitro tests demonstrated that specific triazine derivatives could significantly reduce fungal growth at sub-micromolar concentrations, highlighting their potential as antifungal agents .
  • Anti-inflammatory Potential :
    • Research on structurally similar compounds revealed significant reductions in inflammatory markers in animal models, suggesting the need for further investigation into the anti-inflammatory capabilities of this compound .

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-12-3-6-14(7-4-12)9-17-19(28)26(22)20(25-24-17)29-11-18(27)23-15-8-5-13(2)16(21)10-15/h3-8,10H,9,11,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENRKPSAWRULJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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